5-Fluoro-1H-indole-2-carbaldehyde
Overview
Description
5-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 163.15 .Scientific Research Applications
Synthesis of Fluorinated Compounds
Research has shown that 5-Fluoro-1H-indole-2-carbaldehyde is involved in the synthesis of various fluorinated compounds. One such application is the efficient preparation of 3-fluorinated pyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines, demonstrating the compound's utility in creating new fluorinated structures (Surmont et al., 2009).
Gold-Catalyzed Cycloisomerizations
The compound plays a role in gold-catalyzed cycloisomerization processes. This method leads to the production of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, which are significant for a wide variety of substrates. This process is operationally simple and efficient, highlighting the compound's versatility in organic synthesis (Kothandaraman et al., 2011).
Molecular Structure and Interaction Studies
This compound derivatives have been used in molecular structure and interaction studies. For example, research into the crystal structure, Hirshfeld surface, and thermal analysis of related compounds provides insights into intermolecular interactions and the properties of these molecules (Barakat et al., 2017).
Fluorescent Sensor Development
Indole-based compounds derived from this compound have been used to develop fluorescent sensors. These sensors are selective and have applications in detecting specific ions, demonstrating the compound's potential in analytical chemistry (Wan et al., 2014).
Nanocatalysis and Green Chemistry
The compound has applications in nanocatalysis and green chemistry. For instance, it is used in solvent-free methods to synthesize knoevenagel condensed products, emphasizing its role in environmentally friendly and economically viable chemical processes (Madan, 2020).
Anticonvulsant and Antimicrobial Studies
Derivatives of this compound have been synthesized and evaluated for anticonvulsant and antimicrobial activities. This highlights the potential medicinal applications of compounds synthesized using this compound (Gautam et al., 2021).
Catalysis in Organic Synthesis
The compound is also used in catalysis for organic synthesis, such as in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. These processes are vital for creating a variety of biologically active compounds (Rao et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoro-1H-indole-2-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
5-fluoro-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHOCZCQXVPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596970 | |
Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220943-23-7 | |
Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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